2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid
Description
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid is a complex organic compound with a molecular weight of 288.32 g/mol It is characterized by the presence of a tetrahydropyrimidinone ring, an ethoxycarbonyl group, and a sulfanylacetic acid moiety
Properties
IUPAC Name |
2-[(5-ethoxycarbonyl-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-3-18-10(16)9-6(2)12-11(17)13-7(9)4-19-5-8(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H2,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOJQZXQQAHAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Multi-Step Synthesis via Cyclization and Functionalization
A patented approach for analogous pyrimidinone derivatives involves constructing the heterocyclic core through cyclization, followed by sequential functionalization. Adapted for the target compound, the synthesis proceeds as follows:
Step 1: Formation of 6-Methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-carboxylic Acid
3-Nitro-N-(ethoxycarbonyl)acetamide undergoes cyclization in the presence of ammonium acetate and acetic acid at 80–100°C to yield the tetrahydropyrimidinone intermediate. This step achieves 65–72% yield under optimized conditions.
Step 2: Ethoxycarbonyl Group Introduction
The carboxylic acid at position 5 is esterified using ethyl chloroformate in dichloromethane with triethylamine as a base. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours at 0–5°C, yielding 80–85% of the ethyl ester.
Step 3: Sulfanylacetic Acid Side-Chain Installation
The 4-methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), followed by nucleophilic substitution with mercaptoacetic acid in dimethylformamide (DMF) with potassium carbonate. This two-step sequence achieves 60–68% overall yield.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄OAc, AcOH | AcOH | 80–100°C | 65–72 |
| 2 | ClCO₂Et, Et₃N | CH₂Cl₂ | 0–5°C | 80–85 |
| 3a | NBS, AIBN | CCl₄ | 70°C | 70–75 |
| 3b | HSCH₂CO₂H, K₂CO₃ | DMF | 25°C | 85–90 |
One-Pot Thiol-Alkylation Strategy
An alternative method condenses steps 3a and 3b into a single pot by employing in situ bromination and immediate thiol-alkylation. Using NBS and mercaptoacetic acid in a 1:1.2 molar ratio with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction proceeds in acetonitrile at 50°C, achieving 75–80% yield. This approach reduces purification steps and improves atom economy.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects on Cyclization
Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or DMSO increase reaction rates but promote side-product formation via over-oxidation. Conversely, acetic acid balances reactivity and selectivity, as evidenced by a 15% yield increase compared to toluene-based systems. Temperature studies reveal that exceeding 100°C leads to decarboxylation, while temperatures below 80°C result in incomplete cyclization.
Catalytic Systems for Thiol-Alkylation
The use of phase-transfer catalysts (e.g., TBAB) in thiol-alkylation enhances interfacial interactions between the organic brominated intermediate and the aqueous thiolate anion. Kinetic studies show a 40% reduction in reaction time when TBAB is employed at 5 mol% loading.
Characterization and Analytical Data
Spectroscopic Confirmation
Applications and Derivative Synthesis
The sulfanylacetic acid side chain enables conjugation with biomolecules via thiol-disulfide exchange, making the compound a candidate for prodrug design. Derivatives include:
- Amide analogs: Reacting the acid with amines using EDC/HOBt yields bioactive conjugates.
- Metal complexes: The sulfur and oxygen donor atoms facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
Chemical Reactions Analysis
Hydrolysis of Ethoxycarbonyl Group
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.
Oxidation of Thioether Moiety
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Condensation Reactions via Carboxylic Acid
The acetic acid group participates in amide or ester formation.
Ring-Opening Reactions of Tetrahydropyrimidinone
The tetrahydropyrimidinone ring may undergo nucleophilic attack under harsh conditions.
Functionalization at Methyl Group
The 6-methyl group on the pyrimidinone ring can undergo halogenation or oxidation.
Complexation with Metals
The carboxylic acid and pyrimidinone groups enable metal coordination, relevant to catalysis or bioactivity studies.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry due to its structural features that resemble biologically active molecules. Potential applications include:
- Antimicrobial Activity : Compounds with tetrahydropyrimidine structures have been reported to exhibit antimicrobial properties. Research into derivatives of this compound may lead to the development of new antibiotics or antifungal agents.
- Anticancer Properties : Studies suggest that pyrimidine derivatives can act as effective anticancer agents. The unique structure of 2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid may enhance its efficacy against various cancer cell lines.
Agricultural Applications
In addition to medicinal uses, this compound may have applications in agriculture:
- Pesticidal Activity : The presence of sulfur in the chemical structure could impart fungicidal or insecticidal properties. Research into its efficacy against agricultural pests could lead to the development of new eco-friendly pesticides.
Case Studies and Research Findings
Several studies have investigated similar compounds within the tetrahydropyrimidine family:
- Antimicrobial Studies : A study focusing on derivatives of dihydropyrimidinones demonstrated significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could possess similar properties .
- Synthesis Efficiency : Research on synthesis methods has highlighted improvements in yield and reaction time when using modern catalytic techniques compared to traditional methods. This efficiency could facilitate large-scale production for both research and commercial purposes .
Mechanism of Action
The mechanism of action of 2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid
- 2-({[5-(Propoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid
Uniqueness
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid is a complex organic compound with the molecular formula C₁₁H₁₆N₂O₅S and molecular weight of 288.32 g/mol. Its unique structure incorporates a tetrahydropyrimidine moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O₅S |
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | 2-[(5-ethoxycarbonyl-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar in structure to this compound exhibit significant anti-inflammatory and analgesic activities. A study on related pyrimidine derivatives showed that they act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in pain and inflammation pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thus alleviating pain and inflammation .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs possess antimicrobial properties. The presence of the ethoxycarbonyl group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. This could make it effective against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .
Antioxidant Properties
Antioxidant activity is another area of interest for this compound. Compounds that contain sulfur groups are often studied for their ability to scavenge free radicals due to the presence of thiol groups, which can donate electrons to reactive species. This property could contribute to cellular protection against oxidative stress .
Case Studies and Research Findings
- Cyclooxygenase Inhibition : A series of pyrimidine derivatives were synthesized and screened for COX inhibition. Compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range against COX enzymes .
- Synthesis and Characterization : The synthesis of related compounds involved multicomponent reactions yielding high purity products as confirmed by NMR and mass spectrometry. These studies provide a basis for further exploration into the structure–activity relationship (SAR) of these compounds .
- Potential Therapeutic Applications : Given its biological activity profile, this compound may have potential applications in treating inflammatory diseases or as an antimicrobial agent. Further studies are required to elucidate its mechanism of action and therapeutic efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: Key parameters include solvent choice (e.g., ethanol or dimethyl sulfoxide for solubility and reactivity), temperature control (typically 60–80°C to avoid decomposition), and catalyst selection (e.g., sodium hydride or potassium carbonate for deprotonation). Reaction time and pH must be monitored to minimize side products like sulfoxides or over-oxidized derivatives . Systematic Design of Experiments (DoE) approaches are recommended to balance yield (~60–75%) and purity (>95%) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: Assign peaks for the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2), sulfanyl moiety (δ ~3.5 ppm for SCH2), and tetrahydropyrimidinone ring (δ ~2.5 ppm for CH3, δ ~5.1 ppm for NH) .
- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, C=S at ~650 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the tetrahydropyrimidinone ring conformation and sulfanyl-acetic acid linkage .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer: Oxidation of the sulfanyl group to sulfoxide/sulfone is prevalent. Use inert atmospheres (N2/Ar) and antioxidants like ascorbic acid. Competing nucleophilic substitution at the methylene bridge can occur if pH > 9; maintain pH 6–8 with buffered conditions . Monitor via TLC or HPLC to isolate intermediates .
Advanced Research Questions
Q. How do substituents on the tetrahydropyrimidinone ring influence reactivity and biological activity?
- Methodological Answer: Substituent effects can be studied via:
- Computational modeling (DFT): Calculate electron density maps to predict nucleophilic/electrophilic sites. For example, the 6-methyl group sterically hinders electrophilic attack, while the ethoxycarbonyl enhances π-stacking with biological targets .
- Bioactivity assays: Replace the methyl group with halogens or bulky groups (e.g., -CF3) and test enzyme inhibition (e.g., COX-2 or kinase assays). Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups enhance binding affinity by ~30% .
Q. What computational strategies can predict reaction pathways for derivatization?
- Methodological Answer: Use quantum mechanical/molecular dynamics (QM/MD) simulations to model intermediates. For example:
- Reaction path searches: Identify low-energy pathways for sulfanyl group functionalization (e.g., alkylation vs. acylation) .
- Transition state analysis: Predict activation barriers for ring-opening reactions under acidic/basic conditions . Validate with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer: Discrepancies in IC50 values (e.g., μM vs. nM ranges) may arise from assay conditions. Standardize protocols:
- Buffer composition: Use consistent ionic strength (e.g., PBS vs. Tris-HCl).
- Cell lines: Compare primary vs. immortalized cells; the compound may selectively target mitochondrial enzymes in cancer cells .
- Dose-response curves: Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .
Methodological Tables
Table 1: Optimization of Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | >70% yield, <5% impurities |
| Solvent | Ethanol/DMSO | Solubility improves by ~40% |
| Catalyst | K2CO3 (1.2 equiv) | Reduces side alkylation |
Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Features |
|---|---|
| ¹H NMR | δ 2.5 (CH3), δ 5.1 (NH), δ 3.5 (SCH2) |
| IR | 1700 cm⁻¹ (C=O), 650 cm⁻¹ (C=S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
